molecular formula C10H15N5O3 B601344 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one CAS No. 127205-22-5

2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one

Cat. No. B601344
M. Wt: 253.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one” is a chemical compound with the molecular formula C10H15N5O3 . It has an average mass of 253.258 Da and a monoisotopic mass of 253.117493 Da .

Scientific Research Applications

Reaction Characterization

  • Characterization of Reaction Products : The compound has been studied for its reaction products when combined with 1,2,3,4-diepoxybutane (DEB). It forms various nucleoside adducts, which are significant for understanding the mutagenicity and carcinogenicity of DEB and its precursor BD (Zhang & Elfarra, 2004).

Synthesis and Activity

  • Synthesis and Antimicrobial Activities : Synthesis of derivatives of this compound has been explored, with the derivatives displaying antimicrobial activities against Gram-positive and Gram-negative bacteria (Sharma, Sharma, & Rane, 2004).
  • Nucleotide Analogues Synthesis : Acyclic nucleotide analogues derived from this compound have been synthesized, although these analogues did not exhibit significant antiviral or cytostatic activity (Alexander, Holý, Buděšínský, & Masojídková, 2000).

Molecular and Structural Studies

  • Crystal and Molecular Structures : Studies on the crystal and molecular structures of related antiviral purine derivatives have provided insights into the geometry and intermolecular interactions, which are critical for understanding their pharmacological properties (Harnden, Jarvest, Slawin, & Williams, 1990).

Enzyme Inhibition

  • Adenosine Deaminase Inhibitors : Research on cis-(6-substituted-9-purinyl)cycloalkylcarbinols, structurally related to this compound, has shown potential as adenosine deaminase inhibitors, a crucial target in cancer and immunological disorders (Schaeffer, Godse, & Liu, 1964).

Tautomerism and Alkylation

  • Synthetic Studies : Tautomerism and alkylation properties of N-methoxy-9-methyl-9H-purin-6-amines, related to this compound, have been studied, revealing significant variations that are important for developing new pharmaceutical compounds (Roggen & Gundersen, 2008).

properties

IUPAC Name

2-amino-7-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)15(5-12-8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYPCBJWBNCJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famciclovir impurity 7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one
Reactant of Route 2
2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one
Reactant of Route 3
2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one
Reactant of Route 4
Reactant of Route 4
2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one
Reactant of Route 5
2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one
Reactant of Route 6
2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.